molecular formula C18H26N2O7 B11017438 dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate

dimethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-L-glutamate

Cat. No.: B11017438
M. Wt: 382.4 g/mol
InChI Key: UCYVPEDWOATEFA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE: is a complex organic compound with a unique structure that includes a dimethoxyphenethyl group and a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE typically involves multiple steps, including the formation of the dimethoxyphenethylamine intermediate, followed by its coupling with a pentanedioate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dimethoxyphenethylamine and pentanedioate, such as:

    3,4-Dimethoxyphenethylamine: A precursor in the synthesis of various pharmaceuticals.

    Pentanedioic acid derivatives: Used in the synthesis of polymers and other materials.

Uniqueness

What sets DIMETHYL (2S)-2-({[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}AMINO)PENTANEDIOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H26N2O7

Molecular Weight

382.4 g/mol

IUPAC Name

dimethyl (2S)-2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]pentanedioate

InChI

InChI=1S/C18H26N2O7/c1-24-14-7-5-12(11-15(14)25-2)9-10-19-18(23)20-13(17(22)27-4)6-8-16(21)26-3/h5,7,11,13H,6,8-10H2,1-4H3,(H2,19,20,23)/t13-/m0/s1

InChI Key

UCYVPEDWOATEFA-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)N[C@@H](CCC(=O)OC)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC(CCC(=O)OC)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.